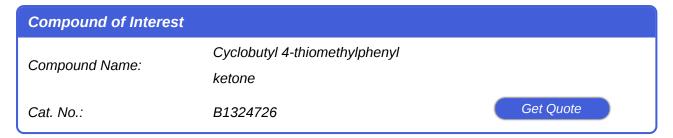


## Potential Research Applications of Cyclobutyl 4-Thiomethylphenyl Ketone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on **cyclobutyl 4-thiomethylphenyl ketone** is limited in publicly available literature. This guide provides a comprehensive overview of its potential research applications based on the known properties and activities of structurally related compounds. The information presented herein is intended to serve as a predictive resource to stimulate and guide future research endeavors.

## Introduction

Cyclobutyl ketones represent a promising class of compounds in medicinal chemistry and materials science. The rigid, three-dimensional nature of the cyclobutyl ring can confer unique pharmacological properties, including enhanced metabolic stability and improved binding affinity to biological targets. When coupled with a 4-thiomethylphenyl group, a moiety known to influence electronic properties and metabolic pathways, the resulting molecule, **cyclobutyl 4-thiomethylphenyl ketone**, presents a compelling scaffold for a variety of research applications. This technical guide explores the potential of this compound, offering insights into its physicochemical properties, plausible synthetic routes, and prospective roles in drug discovery and chemical biology.

## **Physicochemical Properties (Predicted)**



Quantitative data for **cyclobutyl 4-thiomethylphenyl ketone** is not readily available. The following table summarizes predicted and experimentally determined properties of closely related analogs to provide an estimate.

Property	Cyclobutyl 2- thiomethylphe nyl ketone[1]	Cyclopentyl 4- thiomethylphe nyl ketone[2]	Cyclobutyl 4- methylphenyl ketone[3]	Cyclobutyl 4- thiomethylphen yl ketone (Predicted)
Molecular Formula	C12H14OS	C13H16OS	C12H14O	C12H14OS
Molecular Weight ( g/mol )	206.31	220.33	174.24	~206.31
Purity (%)	-	97.0	97.0	>95% (typical for research grade)
InChI Key	BVKMQDIJXIQU FH- UHFFFAOYSA-N	CUZRHAZHEIPA QG- UHFFFAOYSA-N	WLMXFDVNBW UEOP- UHFFFAOYSA-N	(Not available)
XLogP3	3.1	-	-	~3.0 - 3.5
Boiling Point (°C)	-	-	-	(Not available)
Density (g/mL)	-	-	-	(Not available)

## **Potential Research Applications**

The unique structural features of **cyclobutyl 4-thiomethylphenyl ketone** suggest several promising avenues for research, primarily in the field of medicinal chemistry.

## **Kinase Inhibitor Development**

The phenyl ketone scaffold is a common feature in many kinase inhibitors. The 4-thiomethylphenyl group can engage in specific interactions within the ATP-binding pocket of various kinases. The cyclobutyl moiety can serve as a rigid scaffold to orient the key pharmacophoric features, potentially leading to high-affinity and selective inhibitors.



## **Probe for Nuclear Receptor Modulation**

The lipophilic nature of the compound suggests potential interactions with nuclear receptors. The 4-thiomethylphenyl group can undergo metabolic oxidation to the corresponding sulfoxide and sulfone, which may exhibit altered binding affinities and pharmacological profiles. This metabolic potential makes it an interesting candidate for developing probes to study nuclear receptor function and regulation.

## **Building Block for Novel Heterocycles**

The ketone functionality serves as a versatile handle for further chemical modifications. It can be readily converted into a variety of heterocyclic systems, such as pyrazoles, imidazoles, and oxazoles, which are prevalent in many biologically active molecules. The cyclobutyl and 4-thiomethylphenyl groups would impart unique physicochemical properties to these novel heterocyclic scaffolds.

# Experimental Protocols Proposed Synthesis of Cyclobutyl 4-thiomethylphenyl Ketone

A plausible synthetic route to **cyclobutyl 4-thiomethylphenyl ketone** involves the Friedel-Crafts acylation of thioanisole with cyclobutanecarbonyl chloride.

#### Materials:

- Thioanisole
- Cyclobutanecarbonyl chloride
- Aluminum chloride (AlCl<sub>3</sub>)
- Dichloromethane (DCM)
- Hydrochloric acid (HCl), 1M
- Sodium bicarbonate (NaHCO<sub>3</sub>), saturated solution



- Magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

#### Procedure:

- To a stirred solution of thioanisole (1.0 eq) in dry DCM at 0 °C, add anhydrous AlCl₃ (1.2 eq) portion-wise.
- Allow the mixture to stir at 0 °C for 15 minutes.
- Add cyclobutanecarbonyl chloride (1.1 eq) dropwise to the reaction mixture.
- Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by TLC.
- Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl.
- Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
- Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired product.

## **General Kinase Inhibition Assay**

#### Materials:

- Kinase of interest (e.g., a specific tyrosine kinase)
- Peptide substrate for the kinase



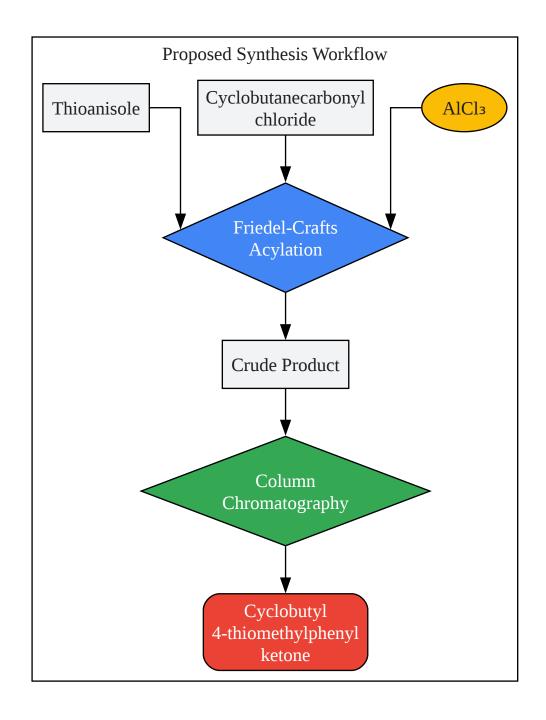
- ATP (Adenosine triphosphate)
- Cyclobutyl 4-thiomethylphenyl ketone (dissolved in DMSO)
- Kinase buffer
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- · Microplate reader

#### Procedure:

- Prepare a serial dilution of cyclobutyl 4-thiomethylphenyl ketone in DMSO.
- In a 96-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo<sup>™</sup> assay system according to the manufacturer's protocol.
- Determine the IC<sub>50</sub> value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

## **Visualizations**

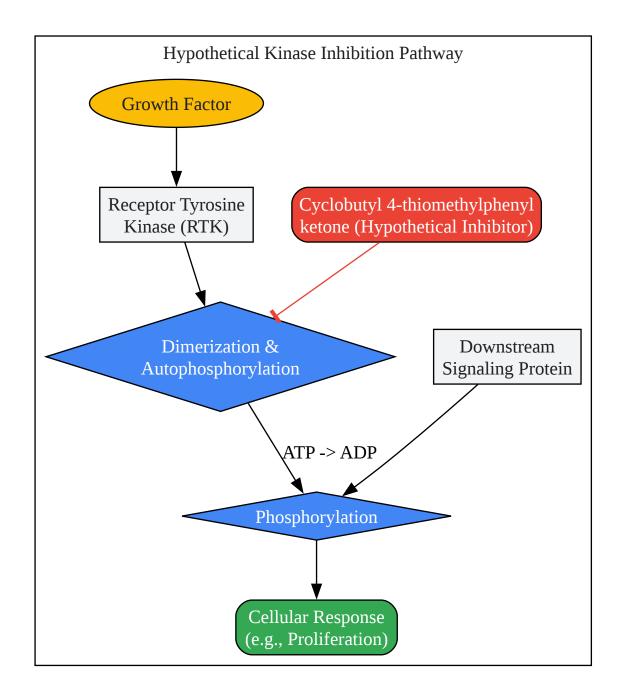




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Caption: Proposed synthetic workflow for cyclobutyl 4-thiomethylphenyl ketone.





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